Lithium triethylborohydride

Catalog No.
S1903965
CAS No.
22560-16-3
M.F
C6H15BLi
M. Wt
105 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium triethylborohydride

CAS Number

22560-16-3

Product Name

Lithium triethylborohydride

Molecular Formula

C6H15BLi

Molecular Weight

105 g/mol

InChI

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

AMCNGINELBODDW-UHFFFAOYSA-N

SMILES

[Li+].[B-](CC)(CC)CC

Canonical SMILES

[Li+].[B-](CC)(CC)CC

Reducing Agent

One of the primary applications of Lithium triethylhydroborate is as a reducing agent. Its ability to readily donate a hydride ion (H⁻) makes it valuable in various organic synthesis reactions. Studies have shown its effectiveness in:

  • Reductive dehalogenation: LiEt₃BH can selectively remove halogen atoms (Cl, Br, I) from organic molecules, converting them to C-H bonds. This is crucial for creating specific functional groups in organic compounds (Source: ).
  • Hydroboration: LiEt₃BH reacts with alkenes (C=C double bonds) to form organoboranes. These organoboranes are versatile intermediates used in further organic transformations (Source).

Synthesis of Organolithium Compounds

Lithium triethylhydroborate serves as a precursor for synthesizing other organometallic reagents, particularly organolithium compounds. Due to its strong Lewis acid-base adduct formation with certain Lewis acids, it facilitates the generation of organolithium compounds from alkyl halides (R-X) (Source: ). Organolithium compounds are powerful nucleophiles used in various synthetic strategies.

Potential Applications in Other Fields

While the research is still in its early stages, Lithium triethylhydroborate shows promise in other scientific areas:

  • Hydrogen Storage: The ability of LiEt₃BH to release hydrogen gas upon hydrolysis makes it a potential candidate for hydrogen storage applications. However, further research is needed to improve its efficiency and cyclability (Source).
  • Antibacterial Properties: Limited studies suggest that LiEt₃BH might possess antibacterial properties due to its ability to disrupt bacterial cell membranes. More research is necessary to understand its mechanism of action and potential for development as an antibiotic.

Lithium triethylborohydride is a colorless, pyrophoric liquid with the chemical formula LiBH(CH2CH3)3. It is highly reactive with water, alcohols, and acids, releasing flammable hydrogen gas . The compound's structure contributes to its strong reducing properties, with the boron-hydrogen bond being highly polarized due to the electronegativity difference between boron and hydrogen .

Lithium triethylborohydride is an exceptionally powerful nucleophile and reducing agent in organic synthesis . It rapidly reduces various functional groups:

  • Aldehydes and ketones are quickly converted to alcohols .
  • Esters, acid chlorides, and acid anhydrides are reduced to alcohols .
  • Tertiary amides are transformed into alcohols .
  • Disulfides are reduced to thiols .

The compound also promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, which can be applied in aldol-type self-condensation and aldol reactions .

While lithium triethylborohydride itself is not directly used in biological systems due to its high reactivity, its reducing capabilities make it valuable in the synthesis of biologically active compounds. For instance, it can be used to produce alcohols and thiols, which are important functional groups in many bioactive molecules.

Lithium triethylborohydride is most commonly produced by the reaction between lithium hydride (LiH) and triethylborane (Et3B) :

LiH + Et3B → LiBH(CH2CH3)3

This reaction yields approximately 99% of the desired product. The resulting solution is typically filtered to remove any excess lithium hydride, resulting in a crystal-clear solution .

  • Organic Synthesis: Lithium triethylborohydride is extensively used in the reduction of various functional groups in organic chemistry .
  • Deoxygenation: Primary alcohols can be deoxygenated cleanly and in good yields by reducing their derived diphenyl phosphate esters with lithium triethylborohydride in tetrahydrofuran at room temperature .
  • Aziridine Synthesis: The compound is used in the synthesis of (RS,R)-N-(tert-butylsulfinyl)aziridine with good yields and diastereoselectivity .
  • Sulfur Introduction: Lithium triethylborohydride can be used to introduce sulfur into organic molecules via the reduction of elemental sulfur (S8) .

Lithium triethylborohydride interacts strongly with water, alcohols, and acids, leading to violent and exothermic reactions. These reactions release flammable hydrogen gas and pyrophoric triethylborane vapor, which can ignite spontaneously . Due to its high reactivity, the compound must be handled with extreme caution and under inert atmosphere conditions.

Similar Compounds

Lithium triethylborohydride is part of a family of borohydride reducing agents. Some similar compounds include:

  • Sodium borohydride (NaBH4)
  • Lithium aluminum hydride (LiAlH4)
  • Lithium borohydride (LiBH4)
  • Sodium triacetoxyborohydride (NaBH(OAc)3)

Lithium triethylborohydride stands out among these compounds due to its exceptional reducing power and selectivity . It is considered a "super hydride" because of its ability to rapidly reduce a wide range of functional groups with high yields . Compared to other borohydrides, lithium triethylborohydride often exhibits faster reaction rates and can reduce functional groups that are resistant to other reducing agents .

UNII

Q1ML638JFD

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (17.65%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (54.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

22560-16-3

Dates

Modify: 2023-08-16

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